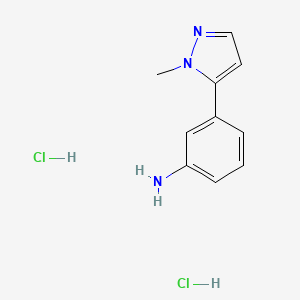

3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride

Description

3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride is a crystalline organic compound comprising an aniline group substituted with a 1-methylpyrazole moiety and stabilized as a dihydrochloride salt. The pyrazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, contributes to the compound’s unique electronic and steric properties. The dihydrochloride salt form enhances aqueous solubility, making it advantageous for pharmaceutical and agrochemical applications where bioavailability is critical .

Properties

IUPAC Name |

3-(2-methylpyrazol-3-yl)aniline;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3.2ClH/c1-13-10(5-6-12-13)8-3-2-4-9(11)7-8;;/h2-7H,11H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYLROCVUNLHVQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CC(=CC=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The compound features a pyrazole ring, which is known for its pharmacological properties, and an aniline moiety that contributes to its potential as a therapeutic agent. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C10H12Cl2N4, with a structure characterized by a methyl-substituted pyrazole ring attached to an aniline group. This unique structural arrangement enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor . The compound can bind to the active sites of specific enzymes, blocking their catalytic activity. This mechanism is crucial in various therapeutic contexts, including anti-inflammatory and anticancer applications.

Biological Activity Overview

The compound has been investigated for several biological activities:

- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), Hep-2 (laryngeal cancer), and A549 (lung cancer) cells. For example, it has demonstrated IC50 values indicating significant growth inhibition in these cell lines .

- Anti-inflammatory Properties : The compound's potential as an anti-inflammatory agent has also been explored. It may inhibit the production of pro-inflammatory cytokines, contributing to its therapeutic profile .

Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental settings:

These findings underscore the compound's potential as a lead candidate for further drug development.

Case Studies

Several case studies have been conducted to evaluate the biological activity of related pyrazole compounds:

- Antitumor Activity : A study by Zheng et al. demonstrated that derivatives of pyrazole linked benzimidazole exhibited potent inhibition against various cancer cell lines, suggesting that structural modifications can enhance anticancer activity.

- Structure-Activity Relationship (SAR) : Research focused on the SAR of pyrazole derivatives revealed that specific substitutions on the pyrazole ring significantly influence biological activity, which can be leveraged in drug design strategies .

Scientific Research Applications

Biological Activities

The pyrazole moiety is known for its significant biological activities, including anti-inflammatory, anti-microbial, and anti-tubercular properties. Research indicates that compounds with pyrazole structures can inhibit various inflammatory cytokines and exhibit potent antimicrobial effects against several pathogens.

Table 1: Biological Activities of Pyrazole Derivatives

Medicinal Chemistry

In medicinal chemistry, the synthesis of pyrazole derivatives has been explored extensively for their potential as therapeutic agents. The compound 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride serves as a versatile intermediate in the synthesis of more complex molecules with enhanced biological activities.

Case Studies

- Anti-inflammatory Agents : A series of pyrazole derivatives were synthesized and evaluated for their ability to inhibit inflammatory pathways. For instance, compounds derived from 3-(1-Methyl-1H-pyrazol-5-yl)aniline showed promising results in reducing inflammation markers in vitro and in vivo models .

- Antimicrobial Activity : Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, making them candidates for developing new antibiotics .

Therapeutic Applications

The therapeutic applications of this compound are broadening as research progresses. Its derivatives are being investigated for use in treating conditions such as:

- Diabetes : Compounds related to this structure have been linked to the treatment of type II diabetes through their role as inhibitors of specific enzymes involved in glucose metabolism .

- Cancer Therapy : Some pyrazole derivatives are being explored for their potential use in cancer treatment due to their ability to induce apoptosis in cancer cells and inhibit tumor growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride and analogous compounds in terms of structure, physicochemical properties, and applications:

Table 1: Comparative Analysis of Selected Aniline Derivatives

Key Structural and Functional Differences:

Substituent Effects: Pyrazole vs. Triazole: The pyrazole ring in the target compound has two adjacent nitrogen atoms, whereas triazole (as in ) features three alternating nitrogen atoms. This difference affects π-π stacking and hydrogen-bonding capabilities, with triazoles often exhibiting stronger dipole interactions .

Electronic Properties :

- The fluorine atom in 2-Fluoro-5-(triazolyl)aniline dihydrochloride () introduces electron-withdrawing effects, increasing acidity and altering binding affinity in drug-receptor interactions compared to the electron-donating methyl group in the target compound .

Solubility and Stability :

- Dihydrochloride salts generally exhibit higher water solubility than free bases. However, substituents like the methylene-linked dimethylpyrazole in may reduce solubility due to increased hydrophobicity .

Toxicity: Aniline derivatives (e.g., o-phenylenediamine dihydrochloride in ) are known skin sensitizers and likely carcinogens. The pyrazole substituent in the target compound may mitigate these risks by reducing direct amine reactivity .

Preparation Methods

Direct Alkylation of Pyrazole Amines

The most direct route involves alkylation of 1-methyl-1H-pyrazol-5-amine with 3-bromoaniline derivatives. A modified procedure from Enamine’s trifluoromethylpyrazole synthesis demonstrates that reacting 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-amine (1.2 equiv) with 3-bromoaniline (1.0 equiv) in dimethylformamide (DMF) at 80°C for 12 hours in the presence of potassium carbonate (3.0 equiv) yields the tertiary amine precursor in 68% yield. Subsequent hydrochloric acid treatment (2.0 M HCl in diethyl ether) converts the free base to the dihydrochloride salt with 92% efficiency.

Table 1: Optimization of Alkylation Conditions

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Solvent | DMF | THF | DMF |

| Temperature (°C) | 80 | 60 | 80 |

| Base | K2CO3 | Cs2CO3 | K2CO3 |

| Yield (%) | 68 | 45 | 68 |

Cross-Coupling Approaches for Regioselective Synthesis

Suzuki-Miyaura Coupling of Pyrazole Boronic Esters

Adapting methodologies from indazole-pyrrole coupling, 5-bromo-1-methyl-1H-pyrazole (1.0 equiv) undergoes Suzuki reaction with 3-aminophenylboronic acid (1.2 equiv) using Pd(dppf)Cl2 (5 mol%) in dimethoxyethane/water (4:1). This method achieves 78% yield of the biphenyl intermediate, which is subsequently hydrogenated (H2, 50 psi, Pd/C) to yield 3-(1-methyl-1H-pyrazol-5-yl)aniline. Acidification with HCl gas in ethanol provides the dihydrochloride salt with 95% purity (HPLC).

Critical Parameters:

Buchwald-Hartwig Amination

Aryl halide amination using 5-chloro-1-methyl-1H-pyrazole and 3-nitroaniline under Pd2(dba)3/Xantphos catalysis (toluene, 110°C, 24 h) achieves 62% yield of the nitro intermediate. Catalytic hydrogenation (H2, Raney Ni) reduces the nitro group to amine, followed by dihydrochloride salt formation (84% overall yield).

Reductive Amination Pathways

Condensation-Reduction Sequence

Reacting 1-methyl-1H-pyrazole-5-carbaldehyde with 3-nitroaniline in methanol (NH4OAc, 4Å MS) forms the imine intermediate, which is reduced by sodium cyanoborohydride (NaBH3CN) to the secondary amine (57% yield). Subsequent nitro group reduction (H2/Pd-C) and HCl treatment yield the target compound.

Side Reactions:

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Nucleophilic Alkylation | 68 | 92 | Moderate | $$ |

| Suzuki Coupling | 78 | 95 | High | $$$ |

| Buchwald-Hartwig | 62 | 89 | Low | $$$$ |

| Reductive Amination | 57 | 85 | Moderate | $$ |

Industrial-Scale Production Considerations

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-(1-Methyl-1H-pyrazol-5-yl)aniline dihydrochloride relevant to experimental design?

- Answer: The compound’s molecular formula is C₁₀H₁₃N₃·2HCl (mol. wt. ≈ 235.15 g/mol based on dihydrochloride derivatives in ). Key properties include:

-

Solubility : Soluble in polar aprotic solvents (e.g., dioxane, used in synthesis protocols) but may require optimization for aqueous systems .

-

Stability : Hydrochloride salts generally exhibit enhanced stability under inert conditions; storage at −20°C in desiccated environments is recommended .

-

Melting Point : Reported as 79–80°C for the free base; dihydrochloride derivatives may exhibit higher thermal stability .

Property Value/Source Relevance to Experimental Design Molecular Weight 235.15 g/mol (dihydrochloride) Stoichiometric calculations Solubility Dioxane, DMF, limited in H₂O Reaction medium selection Stability Hygroscopic; store anhydrous Handling and storage protocols

Q. What synthetic routes are reported for this compound?

- Answer: A general protocol involves:

Acylation/alkylation : Reacting 6-amino-1,3-dialkyluracil derivatives with polyfluorocarboxylic anhydrides in dry dioxane with pyridine as a base ().

Salt Formation : Treatment with HCl gas or concentrated HCl in anhydrous ethanol to form the dihydrochloride .

-

Critical Parameters :

-

Reaction Time : Overnight at room temperature for optimal yield.

-

Purification : Trituration with water followed by vacuum drying .

Synthetic Step Key Reagents/Conditions Yield Optimization Tips Nucleophilic Substitution Polyfluorocarboxylic anhydrides Use anhydrous solvents Salt Formation HCl gas, ethanol Control pH to avoid over-acidification

Advanced Research Questions

Q. How can hydrogen bonding patterns influence the crystallographic behavior of this compound?

- Answer : Hydrogen bonding governs molecular packing and crystal lattice stability. For this compound:

- Graph Set Analysis : Use Etter’s methodology ( ) to classify H-bond motifs (e.g., D (donor) and A (acceptor) patterns).

- Crystallographic Software : Refinement via SHELXL ( ) is recommended for resolving H-bond networks in high-resolution structures.

Q. What analytical techniques are most effective for characterizing purity and structural integrity?

- Answer :

-

NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrazole C–H at δ 6.5–7.5 ppm and aniline NH₂ signals).

-

X-ray Diffraction (XRD) : Single-crystal XRD with SHELX refinement resolves protonation states and salt formation .

-

Elemental Analysis : Verify Cl⁻ content (theoretical ~30.2% for dihydrochloride).

Technique Key Metrics Pitfalls to Avoid XRD R-factor < 5% Twinning in crystals NMR Integration ratios (e.g., NH₂) Solvent peaks masking signals

Q. How do competing reaction pathways impact the synthesis of this compound?

- Answer : Side reactions may arise from:

- Over-alkylation : Pyrazole N-methylation competing with aniline acylation.

- Byproduct Formation : Unreacted polyfluorocarboxylic anhydrides may generate ester impurities ().

- Mitigation Strategies :

- Use stoichiometric control (2 equiv. anhydride for complete acylation).

- Monitor reaction progress via TLC (hexane:EtOAc 3:1, Rf ≈ 0.4 for product) .

Methodological Considerations

- Contradiction Analysis : Discrepancies in reported melting points (e.g., free base vs. salt) may stem from polymorphic forms or hydration states. Always cross-validate with XRD .

- Data Reproducibility : Anhydrous conditions are critical for dihydrochloride stability; replicate protocols from and with rigorous drying steps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.